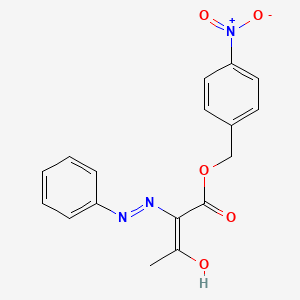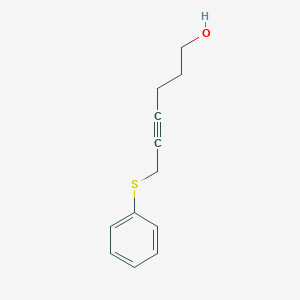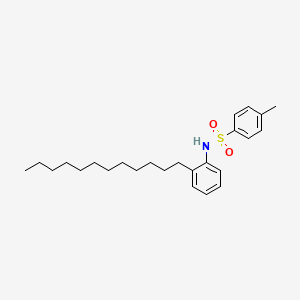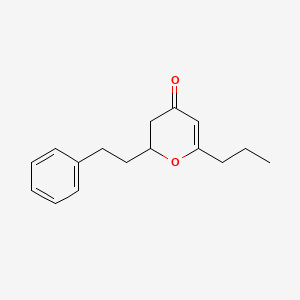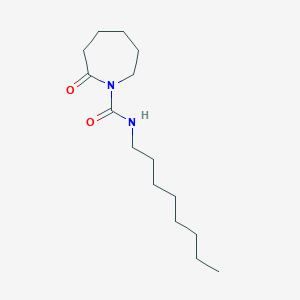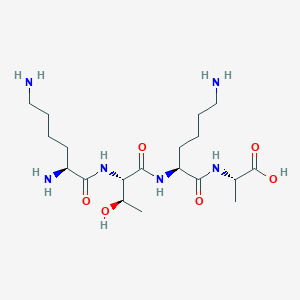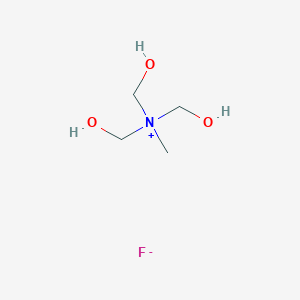![molecular formula C18H30O6 B12542594 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane CAS No. 144557-85-7](/img/structure/B12542594.png)
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is a chemical compound with the molecular formula C18H30O6 It is a derivative of cyclohexane, where three of the hydrogen atoms are replaced by 2-(ethenyloxy)ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane typically involves the reaction of cyclohexane with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the behavior of other molecules and systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Similar structure but based on a benzene ring instead of cyclohexane.
Cyclohexane, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Another derivative of cyclohexane with different substitution patterns.
Uniqueness
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Eigenschaften
CAS-Nummer |
144557-85-7 |
|---|---|
Molekularformel |
C18H30O6 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,4-tris(2-ethenoxyethoxy)cyclohexane |
InChI |
InChI=1S/C18H30O6/c1-4-19-9-12-22-16-7-8-17(23-13-10-20-5-2)18(15-16)24-14-11-21-6-3/h4-6,16-18H,1-3,7-15H2 |
InChI-Schlüssel |
OEUZFRQHQFQFJC-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOC1CCC(C(C1)OCCOC=C)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)

![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
